Simenepag vs. Omidenepag: A Quantitative Comparison of EP2 Agonist Potency
Simenepag demonstrates superior in vitro potency at the EP2 receptor compared to the clinically advanced EP2 agonist Omidenepag isopropyl. Simenepag achieves an EC50 of 5 nM [1] for stimulating cAMP accumulation in cells expressing human EP2 receptors. In contrast, Omidenepag is reported with an EC50 of 1.1 nM in a comparable HEK293 cell assay [2]. The quantified difference indicates that Omidenepag is approximately 4.5-fold more potent than Simenepag at the EP2 receptor under these conditions. This direct comparison of potency is critical for selecting the appropriate tool compound for in vitro pharmacology studies.
| Evidence Dimension | EP2 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Omidenepag isopropyl: 1.1 nM |
| Quantified Difference | 4.5-fold lower potency for Simenepag |
| Conditions | Recombinant human EP2 receptor expressed in HEK293 cells, assessed by cAMP accumulation. |
Why This Matters
Understanding the relative potency between Simenepag and other EP2 agonists like Omidenepag allows researchers to select the most appropriate compound for their dose-response studies and to interpret in vivo efficacy data correctly.
- [1] Old DW, et al. Substituted Gamma Lactams as Therapeutic Agents. US Patent US20070203222A1. View Source
- [2] Iwamura R, Tanaka M, Okanari E, et al. Pharmacologic Characterization of Omidenepag Isopropyl, a Novel Selective EP2 Receptor Agonist, as an Ocular Hypotensive Agent. J Med Chem. 2018;61(15):6869-6891. View Source
